3-Ethyl-4-azaindole
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Overview
Description
3-Ethyl-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyrrole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-azaindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethylpyridine with hydrazine, followed by cyclization under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the azaindole core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted azaindoles, oxidized derivatives, and reduced compounds .
Scientific Research Applications
3-Ethyl-4-azaindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Ethyl-4-azaindole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the azaindole ring can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
4-Azaindole: Similar structure but lacks the ethyl group at the 3-position.
5-Azaindole: Nitrogen atom is positioned differently in the ring.
6-Azaindole: Another positional isomer with distinct properties
Uniqueness: 3-Ethyl-4-azaindole is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-ethyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-7-6-11-8-4-3-5-10-9(7)8/h3-6,11H,2H2,1H3 |
InChI Key |
AJNGYMRLSKAINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1N=CC=C2 |
Origin of Product |
United States |
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